2,6-Dimethyl-4-heptanone

Catalog No.
S567262
CAS No.
108-83-8
M.F
C9H18O
(CH3CH(CH3)CH2)2CO
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-4-heptanone

CAS Number

108-83-8

Product Name

2,6-Dimethyl-4-heptanone

IUPAC Name

2,6-dimethylheptan-4-one

Molecular Formula

C9H18O
(CH3CH(CH3)CH2)2CO
C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

PTTPXKJBFFKCEK-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)CC(C)C

solubility

Slightly soluble (NTP, 1992)
0.02 M
2.64 mg/mL at 24 °C
Miscible with ethanol, ether; soluble in carbon tetrachloride
SOL IN CHLOROFORM
Miscible with benzene
Miscibile with most organic liquids
0.05 wt% in water at 20 °C
In water, 2.64X10+3 mg/L at 24 °C
Solubility in water: none
insoluble in water; soluble in alcohol and oils
0.05%

Synonyms

DIBK; Diisobutyl Ketone; Isobutyl Ketone; Isovalerone; NSC 15136; NSC 406913; s-Diisopropylacetone;

Canonical SMILES

CC(C)CC(=O)CC(C)C

2,6-Dimethyl-4-heptanone is an organic compound classified as a ketone, characterized by the molecular formula C9H18OC_9H_{18}O and a molecular weight of approximately 142.24 g/mol. It features a carbonyl group (C=O) bonded to two carbon atoms, specifically located at the fourth position of a heptane chain with two methyl groups at the second and sixth positions. This compound is known for its fruity and banana-like aroma, making it a valuable flavoring agent in various applications .

2,6-Dimethyl-4-heptanone is considered potentially toxic, exhibiting flammable properties and may cause respiratory irritation upon exposure . Its structure can be represented as follows:

  • InChI: InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3
  • SMILES: CC(C)CC(=O)CC(C)C

DIBK's biological mechanism of action is not well-understood due to its limited research in that field.

DIBK is a flammable liquid with moderate toxicity. It can cause irritation to eyes, skin, and respiratory system upon exposure [].

  • Toxicity: Limited data available.
  • Flammability: Flash point of 140 °F (60 °C) indicates flammability hazard [].
  • Reactivity: Can react violently with strong oxidizing agents [].

Biological Treatment:

Research has explored the use of 2,6-dimethyl-4-heptanone as a model compound in studying the biological treatment of volatile organic compounds (VOCs) emitted by industries. A study by M.F. Carvalho et al. investigated the effectiveness of suspended-growth bioreactors (SGBs) in treating gaseous streams containing 2,6-dimethyl-4-heptanone, demonstrating its potential for mitigating industrial air pollution. [Source: M F Carvalho et al. Biological treatment of a gas stream containing volatile organic compounds using a suspended-growth bioreactor. Separation and Purification Technology, Volume 118, 2013, Pages 609-615, ]

Environmental Analysis:

2,6-dimethyl-4-heptanone has been identified as a component of the gaseous stream emitted by the leather industry. Studies like the one by Wei Chen et al. employed thermal desorption gas chromatography to analyze the presence and concentration of 2,6-dimethyl-4-heptanone in workplace air, aiding in monitoring and controlling potential occupational exposures. [Source: Wei Chen, Chunxiang Li, Jing Sun, Yanhong Zhao, Wenxiu Song, Thermal desorption gas chromatography for determination of diisobutyl ketone in air of working places. Journal of Chromatography A, Volume 1216, Issue 2, 2009, Pages 247-251, ]

Typical of ketones. Key reactions include:

  • Keto-Enol Tautomerization: This process involves the interconversion between the keto form and the enol form, which can affect its reactivity and stability.
  • Oxidation: Ketones can be oxidized to form carboxylic acids under certain conditions, though 2,6-Dimethyl-4-heptanone is relatively stable under normal conditions .
  • Reactions with Nucleophiles: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.

Several methods have been developed for synthesizing 2,6-Dimethyl-4-heptanone:

  • Alkylation of Acetone: This method involves the alkylation of acetone with appropriate alkyl halides under basic conditions to yield 2,6-Dimethyl-4-heptanone.
  • Oxidation of Alcohols: Secondary alcohols can be oxidized using oxidizing agents (e.g., chromic acid) to produce the corresponding ketones.
  • Decarboxylation of Carboxylic Acids: This approach involves the decarboxylation of specific carboxylic acids followed by subsequent reactions to yield the target ketone .

2,6-Dimethyl-4-heptanone finds applications across various industries:

  • Flavoring Agent: Widely used in food products for its fruity flavor profile.
  • Solvent: Employed as an industrial solvent in coatings and resins due to its effective solubilizing properties.
  • Fragrance Component: Utilized in perfumery for its pleasant aroma .

Several compounds share structural similarities with 2,6-Dimethyl-4-heptanone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-HexanoneC6H12OShorter carbon chain; used as a solvent
2-PentanoneC5H10OSimpler structure; commonly used in organic synthesis
3-Methyl-3-pentanolC6H14OAlcohol variant; different functional group
Diisobutyl ketoneC12H24OLarger structure; used as a solvent

Uniqueness of 2,6-Dimethyl-4-heptanone

The uniqueness of 2,6-Dimethyl-4-heptanone lies in its specific arrangement of methyl groups and its resultant flavor profile. Unlike other similar ketones, it offers a distinctive fruity aroma that is particularly valued in flavoring applications while also maintaining a balance between stability and reactivity that makes it suitable for diverse industrial uses .

Physical Description

Diisobutyl ketone appears as a clear colorless liquid. Flash point 140°F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
Solid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, oily liquid with a fruity and sweet or menthol-like odour
Colorless liquid with a mild, sweet odor.

Color/Form

WATER CLEAR LIQUID
Colorless oil
Colorless liquid

XLogP3

2.5

Boiling Point

331 °F at 760 mm Hg (NTP, 1992)
169.4 °C
155°C
168 °C
334°F

Flash Point

140 °F (NTP, 1992)
120 °F (49 °C) (Closed cup)
49 °C c.c.
140°F
120°F

Vapor Density

4.9 (air= 1)
Relative vapor density (air = 1): 4.9

Density

0.806 at 68 °F (USCG, 1999)
0.8062 at 20 °C/4 °C
Relative density (water = 1): 0.805
0.808
0.81

LogP

log Kow = 2.56 (est)

Odor

Peppermint odor
Mild, sweet odo

Melting Point

-51.5 °F (NTP, 1992)
-41.5 °C
-41.5°C
-42 °C
-51.5°F
-43°F

UNII

V52W30H1BU

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

2.4 mm Hg (NTP, 1992)
1.65 mmHg
1.65 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.23
2 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

108-83-8
68514-40-9
626-33-5

Wikipedia

Diisobutyl ketone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Diisobutyl ketone can be produced by the hydrogenation of phorone which, in turn, is produced by the acid-catalyzed aldol condensation of acetone. It is also a coproduct in the manufacture of methyl isobutyl ketone.
... Prepared by the dehydrogenative condensation of isopropyl alcohol with 4-methyl-2-pentanone as byproduct. A mixture of acetone and isopropyl alcohol may be used instead of the latter alone. 2,6-Dimethyl-4-heptanone can also be produced by the reductive condensation of acetone with 4-methyl-2-pentanone.

General Manufacturing Information

All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
4-Heptanone, 2,6-dimethyl-: ACTIVE
Ketones, C9-branched: ACTIVE
Diisobutyl ketone has been detected at a concn of 10 percent in a commercially available paint stripper solvent.

Analytic Laboratory Methods

Method: NIOSH 1300, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: diisobutyl ketone; Matrix: air; Detection Limit: 0.02 mg/sample.
Method: NIOSH 2555, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: diisobutyl ketone; Matrix: air; Detection Limit: 1.0 ug/sample.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. IMCOMPATIBLE MATERIALS SHOULD BE ISOLATED.
Protect storage in direct sunlight. Separate from sources of ignition and oxidizing materials.

Dates

Last modified: 08-15-2023

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